Phenpromethamine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of phenpromethamine hydrochloride involves the condensation of unsaturated amines with aromatic compounds. One common method includes the reaction of N-methyl-2-phenylpropan-1-amine with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve the use of liquid chromatography coupled to electrospray ionization mass spectrometry to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Phenpromethamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Applications De Recherche Scientifique

1.1. Nasal Decongestion

Phenpromethamine was historically used as a nasal decongestant due to its ability to stimulate adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. A study indicated that phenpromethamine demonstrated comparable effects to amphetamines in terms of decongestive properties when administered via inhalation .

1.2. Weight Loss and Appetite Suppression

The compound has been utilized in weight loss formulations due to its appetite-suppressant effects. It acts by stimulating the central nervous system, which can lead to increased energy expenditure and reduced hunger sensations. However, clinical evidence supporting its effectiveness for weight loss remains limited .

1.3. Athletic Performance Enhancement

Phenpromethamine is often found in pre-workout supplements aimed at improving athletic performance. Its stimulant properties can enhance energy levels and endurance during physical activities . Nonetheless, it is important to note that phenpromethamine is banned by various sports organizations due to its potential for misuse as a performance-enhancing drug .

Safety and Side Effects

While phenpromethamine can provide benefits in specific contexts, it also carries significant risks:

- Cardiovascular Issues : Potential side effects include increased heart rate, elevated blood pressure, and risk of heart attack or stroke .

- CYP Enzyme Inhibition : It is a potent inhibitor of CYP2D6, which may affect the metabolism of other drugs .

- Regulatory Status : Due to safety concerns and the potential for abuse, phenpromethamine is regulated in many countries.

4.1. Historical Use in Asthma Treatment

A notable case study from 1944 involved ten patients with asthma who were treated with oral phenpromethamine (Vonedrine). The results indicated improvements in asthma symptoms without significant changes in blood pressure or pulse rate . This early research suggested potential therapeutic benefits for respiratory conditions.

4.2. Supplement Analysis

Recent studies have detected phenpromethamine in various dietary supplements marketed for weight loss and athletic performance enhancement. For instance, a Brazilian study found traces of the compound in multiple products, although the presence was not confirmed quantitatively . This raises concerns about the safety and regulation of such supplements.

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Nasal Decongestion | Stimulates vasoconstriction for relief | Moderate (historical) |

| Weight Loss | Suppresses appetite; increases energy expenditure | Limited |

| Athletic Performance | Enhances energy levels during workouts | Moderate (banned substance) |

| Asthma Treatment | Improves symptoms without significant side effects | Historical case study |

Mécanisme D'action

Phenpromethamine hydrochloride exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, which mediate the physiological responses to the compound .

Comparaison Avec Des Composés Similaires

Phenpromethamine hydrochloride is similar to other phenethylamines such as methamphetamine and amphetamine. it is unique in its specific structure and pharmacological profile. Similar compounds include:

Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.

Amphetamine: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

N-methyl-2-phenylpropan-1-amine: Another phenethylamine with similar stimulant properties.

This compound stands out due to its specific use as a nasal decongestant and its historical significance in the pharmaceutical industry.

Activité Biologique

Phenpromethamine hydrochloride, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent primarily utilized for its stimulant and decongestant properties. This compound has garnered attention due to its complex biological activity, particularly its effects on neurotransmitter systems and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Phenpromethamine acts primarily as an adrenergic agonist , stimulating adrenergic receptors, which leads to various physiological effects.

- Receptor Interaction : It primarily interacts with alpha and beta adrenergic receptors, mimicking the action of endogenous catecholamines such as norepinephrine. This interaction results in increased heart rate and blood pressure due to enhanced norepinephrine release and inhibited reuptake in the synaptic cleft .

- Biochemical Pathways : The activation of adrenergic receptors leads to the activation of G-proteins and adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins involved in various cellular responses.

Pharmacokinetics

Phenpromethamine is metabolized primarily in the liver through cytochrome P450 enzymes, undergoing phase I and II metabolic reactions. Its pharmacokinetic profile indicates a relatively short half-life, necessitating careful dosage management to avoid adverse effects .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H15N·ClH |

| Molecular Weight | 185.694 g/mol |

| Metabolism | Liver (CYP enzymes) |

| Half-life | Short (exact value varies) |

Cellular Effects

Phenpromethamine influences various cellular processes:

- Cell Signaling : It activates signaling pathways that lead to increased intracellular calcium levels, affecting muscle contraction and other cellular functions.

- Gene Expression : The compound modulates gene expression by influencing transcription factors, which can lead to changes in cellular metabolism and function over time .

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the physiological effects of phenpromethamine:

- Low Doses : At lower doses, it acts as a mild stimulant, enhancing alertness and reducing fatigue.

- High Doses : Higher doses can lead to significant increases in heart rate and blood pressure, with potential toxic effects such as hypertension and arrhythmias observed in chronic administration studies .

Case Studies and Adverse Effects

Phenpromethamine has been associated with various adverse events, particularly when used in dietary supplements or as a pre-workout stimulant. A review of case reports highlighted several cardiovascular-related incidents linked to its use:

Table 2: Summary of Adverse Events Related to Phenpromethamine Use

| Symptom | Frequency (n) |

|---|---|

| Chest Pain | 11 |

| Palpitations | 4 |

| Dizziness | 6 |

| Agitation | 3 |

| Hypertension | Multiple |

In one notable case series involving pre-workout supplements containing phenpromethamine, patients exhibited symptoms ranging from mild agitation to severe cardiovascular events requiring hospitalization . These findings underscore the importance of monitoring for adverse effects during clinical use.

Propriétés

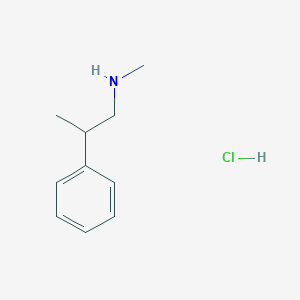

IUPAC Name |

N-methyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHDRLTXPGYYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975089 | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-39-1, 93-88-9 | |

| Record name | Phenpromethamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91L40I3N18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.